molecular formula C11H9N3O2 B6595496 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide CAS No. 303994-83-4

2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide

Cat. No.: B6595496
CAS No.: 303994-83-4
M. Wt: 215.21 g/mol
InChI Key: RWEYOWNRWCXUDD-UHFFFAOYSA-N
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Description

2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable for applications in chemistry, biology, medicine, and industry. This compound is known for its ability to participate in a wide range of chemical reactions, making it a crucial intermediate in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Here are some methods used:

    Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath.

    Fusion: Conducting the reaction without solvent at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific reaction times to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The active hydrogen on C-2 allows for various substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halides and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Medicine: It has been investigated as a potential lead compound for developing novel therapeutic agents targeting specific diseases.

    Industry: The compound’s versatility allows for its use in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, influencing cellular processes and enzyme activities . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide include:

    N-Cyanoacetamides: These compounds share similar structural features and reactivity.

    Aryl Cyanoacetates: These compounds also exhibit similar chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2-cyano-N-(hydroxyiminomethyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-7-10(11(15)13-8-14-16)6-9-4-2-1-3-5-9/h1-6,8,16H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEYOWNRWCXUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194777
Record name 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303994-83-4
Record name 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303994-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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